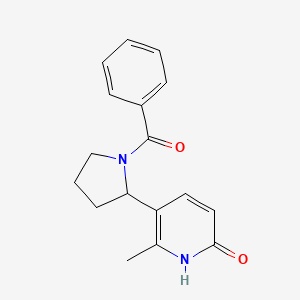

5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one

Description

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

5-(1-benzoylpyrrolidin-2-yl)-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C17H18N2O2/c1-12-14(9-10-16(20)18-12)15-8-5-11-19(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,15H,5,8,11H2,1H3,(H,18,20) |

InChI Key |

OYCNIPSMGOCMSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C2CCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyridinone Derivatives

Pyridin-2(1H)-one derivatives exhibit diverse bioactivities and chemical behaviors depending on substituent positions and types. Below is a comparative analysis of key analogs:

Electronic and Steric Effects

- Benzoyl vs. Acetyl Groups: The benzoyl substituent in the target compound introduces strong electron-withdrawing effects, which could stabilize negative charges in intermediates or transition states during reactions.

- Pyrrolidinone vs. Piperidine Rings: Compounds with piperidine rings (e.g., 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one) exhibit different conformational flexibility compared to pyrrolidinone-containing analogs, impacting their interactions with biological targets or metal catalysts .

Physicochemical Properties

- Melting Points and Solubility : The benzoyl group in the target compound likely increases molecular weight and melting point compared to acetylated analogs. For example, 4-((2,4-difluorobenzyl)oxy)-1-(4-methoxybenzyl)-6-methylpyridin-2(1H)-one (4e) has a melting point of 121°C, while analogs with bulkier substituents (e.g., 4d) decompose at higher temperatures (134–135°C) .

- Lipophilicity : Fluorinated derivatives (e.g., 4e) exhibit higher logP values due to fluorine’s hydrophobic character, whereas the target compound’s benzoyl group may balance lipophilicity and aromatic interactions .

Biological Activity

5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one, a compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O2 |

| Molecular Weight | 282.34 g/mol |

| IUPAC Name | 5-(1-benzoylpyrrolidin-2-yl)-6-methyl-1H-pyridin-2-one |

| CAS Number | 1352488-76-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Notably, it has been observed to exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress.

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. This was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where the compound showed promising results in scavenging free radicals and reducing oxidative damage in cellular models .

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. For instance, in human neuroblastoma SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂), treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved mitochondrial membrane potential . This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

Case Study 1: Neuroprotection Against Oxidative Stress

A study involving SH-SY5Y cells demonstrated that treatment with this compound significantly reduced lipid peroxidation levels and increased intracellular glutathione levels. These findings suggest that the compound may offer protective effects against oxidative stress-related cell death .

Case Study 2: Comparison with Curcumin

In comparative studies, this compound exhibited lower cytotoxicity than curcumin while maintaining antioxidant properties. This positions it as a potential candidate for further development as a therapeutic agent for conditions such as Parkinson's disease, where oxidative stress is a contributing factor .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other pyridine derivatives. For example:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Diethyl (5-oxopyrrolidin-2-yl)phosphonate | Similar pyrrolidine structure | Limited antioxidant properties |

| 1-(2-Phenylethyl)pyrrolidine | Amine replaced by pyrrolidine ring | Different pharmacological profile |

This comparison highlights the distinct biological activity associated with the fused pyrrolidine and pyridine rings present in this compound.

Q & A

Q. What are the standard synthetic routes for 5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one, and how can intermediates be purified?

A common approach involves benzoylation of a pyrrolidine precursor, followed by coupling with a pyridinone scaffold. For example, reactions in DMF with potassium carbonate (K₂CO₃) as a base under heating (e.g., 150°C for 20 hours) can yield intermediates. Purification typically employs extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄. Column chromatography or recrystallization may further isolate the target compound .

Q. Which spectroscopic methods are essential for characterizing this compound?

Basic characterization includes 1H/13C NMR to confirm substituent positions and integration ratios, FT-IR for carbonyl (C=O) and amine (N-H) functional groups, and mass spectrometry (HRMS) for molecular weight validation. For example, NMR signals for the benzoyl group (δ ~7.5 ppm aromatic protons) and pyrrolidine protons (δ ~3.3 ppm) are critical .

Q. How should researchers handle and store this compound to ensure stability?

Store at room temperature in inert conditions (argon/nitrogen atmosphere) to prevent oxidation. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates stock solution preparation. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent hydrolytic degradation of the lactam ring .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Antimicrobial activity can be assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Cytotoxicity screening using mammalian cell lines (e.g., HEK-293) with MTT assays ensures selectivity. Dose-response curves and time-kill kinetics provide mechanistic insights .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Systematic optimization using Design of Experiments (DoE) evaluates variables like temperature, solvent polarity, and catalyst loading. Microwave-assisted synthesis (e.g., 150°C, 30 minutes) may accelerate reaction rates. Monitoring via TLC or HPLC ensures reaction completion, while green chemistry principles (e.g., aqueous workup) minimize waste .

Q. What advanced techniques resolve structural ambiguities in complex derivatives?

2D-NMR (COSY, HSQC, HMBC) clarifies through-space and through-bond correlations, particularly for stereochemical assignments. X-ray crystallography provides absolute configuration verification. Computational methods (DFT calculations) predict spectroscopic data for comparison with experimental results .

Q. How do structural modifications influence bioactivity, and how can contradictions in literature data be addressed?

Substitution at the pyrrolidine nitrogen (e.g., benzoyl vs. alkyl groups) alters lipophilicity and target binding. Comparative studies using isosteric replacements (e.g., replacing the benzoyl group with a morpholino moiety) can reconcile conflicting bioactivity reports. Meta-analyses of SAR datasets identify critical pharmacophores .

Q. What experimental designs are robust for evaluating environmental fate and ecotoxicological impacts?

Long-term microcosm studies assess biodegradation pathways and metabolite toxicity. Chromatographic (HPLC-UV/MS) and isotopic labeling track environmental persistence. Ecotoxicity assays with Daphnia magna or Aliivibrio fischeri quantify acute/chronic effects, while QSAR models predict bioaccumulation potential .

Q. How can mechanistic studies elucidate the compound’s mode of action?

Enzyme inhibition assays (e.g., kinase or protease targets) identify molecular targets. Cellular thermal shift assays (CETSA) confirm target engagement in vivo. Molecular docking and MD simulations model ligand-receptor interactions, guiding rational design of analogs with improved affinity .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and replicate studies under standardized conditions .

- Experimental Design : Use split-plot factorial designs to evaluate multiple variables (e.g., solvent, catalyst) efficiently. Randomization and blocking mitigate batch effects in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.